molecular formula C17H17NO3 B5853926 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5853926
M. Wt: 283.32 g/mol
InChI Key: BQWGVPGGCJSQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the class of benzoxazinones. It is synthesized through a specific method and has various scientific research applications. This compound has gained significant attention in the scientific community due to its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been shown to inhibit specific enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have an effect on the central nervous system, as it can act as a sedative and anxiolytic agent.

Advantages and Limitations for Lab Experiments

The compound 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has several advantages for lab experiments. It is readily available and can be synthesized through a specific method. It has also shown potential in inhibiting specific enzymes and receptors, making it a valuable tool in drug development. However, limitations for lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential in the development of new drugs for various diseases. Additionally, research can be conducted on its potential in the field of material science. Overall, the compound this compound has shown promising results in various scientific research applications and has the potential for future discoveries.

Synthesis Methods

The synthesis of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a multistep process. The first step involves the reaction between 3-methylphenol and ethylene oxide, which produces 2-(3-methylphenoxy)ethanol. The second step involves the reaction between 2-(3-methylphenoxy)ethanol and phosgene, which produces 2-(3-methylphenoxy)ethyl chloroformate. The final step involves the reaction between 2-(3-methylphenoxy)ethyl chloroformate and 2-aminophenol, which produces this compound.

Scientific Research Applications

The compound 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used in the development of new drugs, as it has shown potential in inhibiting specific enzymes and receptors. Additionally, it is used in the field of material science, as it can be used as a precursor for the synthesis of polymers.

properties

IUPAC Name

4-[2-(3-methylphenoxy)ethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-5-4-6-14(11-13)20-10-9-18-15-7-2-3-8-16(15)21-12-17(18)19/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWGVPGGCJSQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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